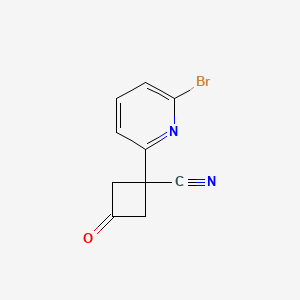

1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

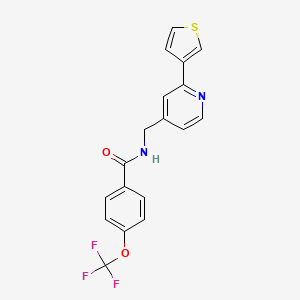

“1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 6-position with a bromine atom . The compound also contains a cyclobutane ring, which is a four-membered carbon ring, and a nitrile group, which consists of a carbon triple-bonded to a nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the cyclobutane ring, and the nitrile group . The bromine atom would be expected to add significant weight to the molecule .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the nitrile group, which is a strong electron-withdrawing group . The compound could undergo various reactions, such as nucleophilic substitution or addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the bromine atom would likely make the compound relatively heavy and possibly volatile . The nitrile group could contribute to the compound’s polarity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

A study on the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives from a substrate related to 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile showcased significant antimicrobial activity against a variety of aerobic and anaerobic bacteria. The derivatives were evaluated for their effectiveness, with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL, highlighting their potential as antibacterial agents (Bogdanowicz et al., 2013).

Catalytic Cyclization

Another research explored the palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde, a compound structurally similar to 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, with carbon monoxide and carboxylic acids. This process yields 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, demonstrating the compound's utility in synthesizing complex organic structures in moderate to good yields (Cho & Kim, 2008).

Dehydrogenated Intermolecular Cyclization

The formation of 1,2-Bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane through the dehydrogenated intermolecular cyclization of a related 4-vinyl-1-methylpyridinyl radical was characterized, further showcasing the versatility of compounds related to 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile in synthetic chemistry and potential applications in material science (Muramatsu et al., 2009).

Antiviral Activity and Molecular Docking

Research into bipyridine-3′0-carbonitrile derivatives, which share a functional group similarity with 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, revealed their synthesis and evaluation for cytotoxicity, anti-HSV1, anti-HAV, and MBB activity. This study underlines the compound's potential as a basis for developing new antiviral agents (Attaby et al., 2006).

Computational Analysis for Drug Design

A detailed computational study on 5-bromo-3-nitropyridine-2-carbonitrile, a compound with structural elements similar to 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, provided insights into its molecular structure, energy, UV-Vis spectrum, and biological importance through molecular docking. This research highlights the potential for using such compounds in the design of new drugs with specific biological targets (Arulaabaranam et al., 2021).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of the compound “1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile” is currently unknown

Biochemical Pathways

Without knowledge of the compound’s specific target, it is difficult to determine the exact biochemical pathways affected by "1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile" . Once the target is identified, it will be possible to understand the downstream effects on cellular pathways.

Result of Action

The molecular and cellular effects of “1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile” are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Eigenschaften

IUPAC Name |

1-(6-bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-3-1-2-8(13-9)10(6-12)4-7(14)5-10/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANXBKVNSXVTIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1(C#N)C2=NC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide](/img/structure/B2915996.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2916003.png)

![4-[4-(2-Chlorophenoxy)phenylsulfonylamino]benzoic acid](/img/structure/B2916006.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2916008.png)

![5-Chloro-6-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2916010.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2916013.png)

![[1-(Oxan-2-yl)cyclobutyl]methanamine](/img/structure/B2916018.png)